

electronic properties of 4-Methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine

Cat. No.: B017402

[Get Quote](#)

An In-Depth Technical Guide to the Electronic Properties of **4-Methoxy-3-nitropyridine**

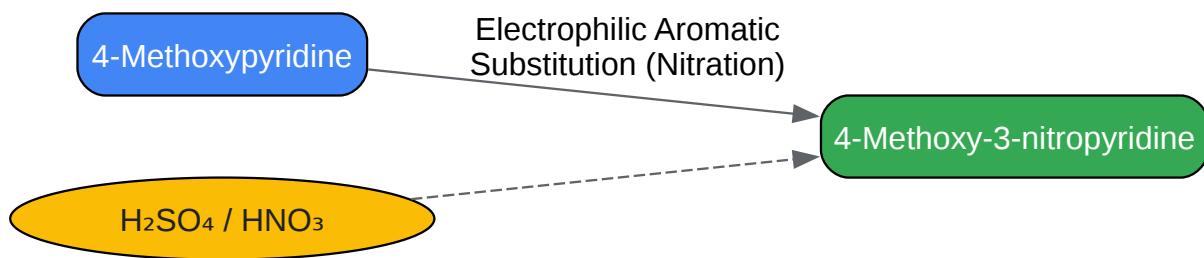
Executive Summary

4-Methoxy-3-nitropyridine is a pivotal heterocyclic compound whose significance in medicinal chemistry and materials science is continually expanding. This guide provides a comprehensive analysis of its core electronic properties, which are dictated by the unique interplay between an electron-donating methoxy group and a potent electron-withdrawing nitro group on the pyridine scaffold. We will delve into the synthesis, structural characterization, and theoretical underpinnings of its electronic behavior. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's reactivity, spectroscopic signatures, and potential as a versatile synthetic building block. By integrating experimental data with computational analysis, this guide aims to elucidate the structure-property relationships that govern the utility of **4-Methoxy-3-nitropyridine** in advanced chemical applications.

Introduction: The Architectural Significance of 4-Methoxy-3-nitropyridine

4-Methoxy-3-nitropyridine, a yellow to orange crystalline solid, is a substituted pyridine derivative with the chemical formula $C_6H_6N_2O_3$.^[1] Its molecular architecture is deceptively simple, yet it harbors a rich electronic landscape that makes it a highly valuable intermediate in organic synthesis.^[1] The core of its utility lies in the electronic dichotomy of its substituents:

- The Methoxy Group (-OCH₃): Positioned at the 4-position, the methoxy group acts as a strong electron-donating group (EDG) through resonance (+R effect), enriching the pyridine ring with electron density.
- The Nitro Group (-NO₂): Located at the 3-position, the nitro group is a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), strongly depleting the ring of electron density.


This "push-pull" arrangement creates a highly polarized molecule with distinct regions of electrophilicity and nucleophilicity, governing its reactivity and making it a strategic precursor for constructing more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Understanding the electronic properties is, therefore, paramount to exploiting its synthetic potential.

Synthesis and Physicochemical Characterization

The reliable synthesis and thorough characterization of **4-Methoxy-3-nitropyridine** are the foundational steps for its application. The primary synthetic route involves the nitration of a 4-methoxypyridine precursor.

Synthesis Pathway: Electrophilic Nitration

The most common synthesis involves the direct nitration of 4-methoxypyridine using a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.^[3] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The electron-donating methoxy group directs the incoming electrophile, leading to the desired 3-nitro product.

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Methoxy-3-nitropyridine** via nitration.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The key properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of **4-Methoxy-3-nitropyridine**

Property	Value	Source(s)
CAS Number	31872-62-5	[4]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1]
Molecular Weight	154.12 g/mol	[4]
Appearance	Yellow to orange crystalline solid	[1]
Melting Point	72-77 °C	[5]
Boiling Point	127 °C @ 1 Torr	[5]
SMILES	COC1=C(C=NC=C1)-- INVALID-LINK--[O-]	[4] [6]

| InChIKey | BZPVREXVOZITPF-UHFFFAOYSA-N |[\[1\]](#)[\[4\]](#)[\[7\]](#) |

Table 2: Key Spectroscopic Data for **4-Methoxy-3-nitropyridine**

Technique	Observed Signals and Interpretation	Source(s)
¹ H NMR	δ 9.02 (s, 1H), 8.65 (d, J = 5.8 Hz, 1H), 7.04 (d, J = 5.9 Hz, 1H), 4.05 (s, 3H)	[3]
¹³ C NMR	Data available, specific shifts depend on solvent.	[4][7]
FT-IR	Characteristic peaks for C-O (ether), N-O (nitro), and aromatic C-H/C=N stretches are expected.	[4]

| Mass Spec (LC-MS) | m/z 155 (M+1) | [3] |

Molecular Structure and Electronic Landscape

The spatial arrangement of atoms and the distribution of electron density are central to the molecule's properties.

Caption: Chemical structure of **4-Methoxy-3-nitropyridine**.

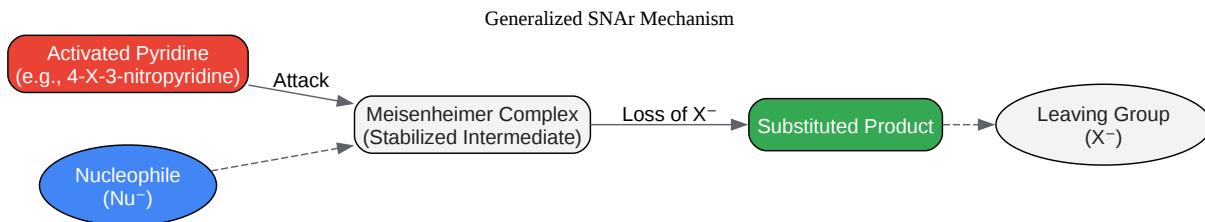
Computational Analysis: A Deeper Look

While extensive experimental data on the electronic structure is not publicly available, Density Functional Theory (DFT) calculations provide profound insights.[8] Computational studies on analogous nitropyridine systems have demonstrated the power of DFT (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) to accurately predict molecular properties.[9][10]

- Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron distribution. The region around the nitro group and the pyridine nitrogen would be strongly electron-deficient (blue/positive potential), marking them as sites for nucleophilic attack. Conversely, the area near the methoxy oxygen would be electron-rich (red/negative potential).
- Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting

reactivity.

- The HOMO is likely distributed across the methoxy group and the pyridine ring, indicating these are the primary sites for electron donation (oxidation).
- The LUMO is expected to be localized on the nitro group and the C3/C5 positions of the ring, highlighting these as the centers for electron acceptance (reduction) and nucleophilic attack.^[10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.


Chemical Reactivity: A Tale of Two Substituents

The electronic push-pull system makes **4-Methoxy-3-nitropyridine** a fascinating subject for studying chemical reactivity. It is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group, combined with the ring nitrogen, makes the pyridine ring highly electrophilic and activates it towards nucleophilic attack.^[1] Computational studies on similar dinitropyridines confirm that nitro groups stabilize the negatively charged transition state (the Meisenheimer complex), lowering the activation energy for the reaction.^[9]

A typical SNAr reaction on this substrate might involve the displacement of a leaving group (if one were present at an activated position) or, more subtly, an attack by a strong nucleophile. The methoxy group, while electron-donating, can also be a target for displacement under harsh conditions, though this is less common than reactions at other sites.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for an SNAr reaction on a pyridine ring.

Reduction of the Nitro Group

Another key reaction pathway is the reduction of the nitro group to an amine (-NH₂).^[2] This transformation is fundamental in drug development, as it installs a versatile amino group that can be further functionalized to build complex molecular libraries. Standard reducing agents like H₂/Pd, SnCl₂, or Fe/HCl are effective for this purpose. This conversion dramatically alters the electronic properties, turning a powerful EWG into a strong EDG.

Applications in Drug Discovery and Beyond

The true value of **4-Methoxy-3-nitropyridine** is realized in its application as a synthetic intermediate.

- Pharmaceuticals: It serves as a core scaffold for synthesizing drug candidates.^[2] The ability to perform selective reactions at different positions allows for the systematic modification of the molecule to optimize for biological activity, selectivity, and pharmacokinetic properties like absorption and solubility.^[11]
- Agrochemicals: The nitropyridine moiety is present in various pesticides and herbicides. This compound provides a convenient entry point for the synthesis of new, more potent, and selective active ingredients.^[1]

- Materials Science: The polarized electronic structure makes it an interesting building block for functional organic materials, including dyes and nonlinear optical materials.[1]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Synthesis of 4-Methoxy-3-nitropyridine[4]

- Safety Precaution: This reaction uses highly corrosive and oxidizing acids. Perform in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves).
- Preparation: Place a flask containing concentrated sulfuric acid (5 mL) in an ice bath to cool.
- Addition of Substrate: Slowly add 4-methoxypyridine (0.5 mL, 4.9 mmol) dropwise to the cooled sulfuric acid over 20 seconds with stirring.
- Addition of Nitrating Agent: To this mixture, add fuming nitric acid (5 mL).
- Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature for 2.5 days, monitoring the reaction by TLC or LC-MS.
- Workup: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
- Neutralization: Neutralize the acidic solution by slowly adding solid potassium carbonate (K_2CO_3) until the pH is alkaline.
- Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate ($MgSO_4$).
- Isolation: Filter the solution and remove the solvent under reduced pressure to yield **4-methoxy-3-nitropyridine** as a yellow powder. Confirm structure and purity using 1H NMR and LC-MS.[3]

Protocol 2: 1H NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
- Data Analysis: Process the spectrum (phasing, baseline correction, and integration).
- Interpretation:
 - Confirm the presence of the methoxy singlet at ~4.05 ppm.
 - Identify the three aromatic protons in the downfield region (~7.0-9.1 ppm).
 - Analyze the splitting patterns (singlet and doublets) and coupling constants (J values) to confirm the substitution pattern on the pyridine ring.^[3]

Conclusion

4-Methoxy-3-nitropyridine is more than a simple chemical intermediate; it is a testament to the power of substituent effects in directing chemical reactivity. The electronic tug-of-war between the methoxy and nitro groups imbues the molecule with a unique and highly exploitable reactivity profile, particularly for S_NAr reactions and further functionalization. Its well-defined synthesis and clear spectroscopic signatures, coupled with insights from computational chemistry, provide researchers with a reliable and versatile tool for the construction of novel molecules with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 31872-62-5: 4-Methoxy-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 2. nbinfo.com [nbinfo.com]
- 3. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]

- 4. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - 4-methoxy-3-nitropyridine (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. spectrabase.com [spectrabase.com]
- 8. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methoxy-3-nitropyridine | 31872-62-5 | FM09694 [biosynth.com]
- To cite this document: BenchChem. [electronic properties of 4-Methoxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017402#electronic-properties-of-4-methoxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com